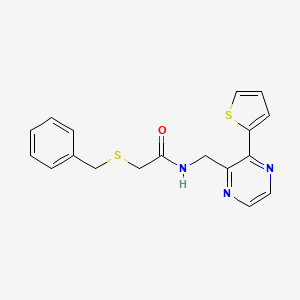

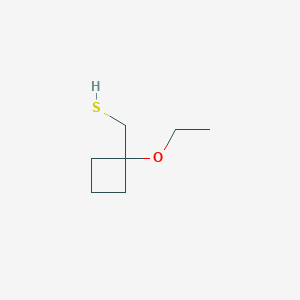

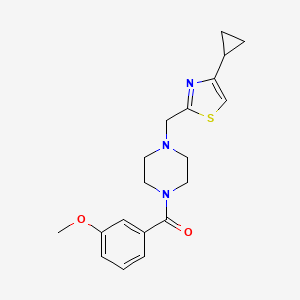

2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide” is a compound with a molecular formula of C23H20N4OS2. It’s a type of pyrazine derivative .

Synthesis Analysis

The synthesis of similar compounds has been observed in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide” includes a pyrazine ring, a thiophene ring, and a benzylthio group. The exact structure would need to be confirmed by techniques such as NMR or mass spectrometry .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on structurally related compounds to 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves the synthesis and characterization of novel compounds with potential bioactive properties. For instance, unexpected synthesis of novel 2-pyrone derivatives has been reported, showcasing crystal structures, Hirshfeld surface analysis, and computational studies. These compounds were characterized by single crystal X-ray diffraction, and their intermolecular interactions were rationalized through Hirshfeld surface analysis, indicating the utility of these methods in understanding the structural aspects of novel compounds (Sebhaoui et al., 2020).

Coordination Complexes and Antioxidant Activity

Research has also focused on the synthesis of coordination complexes derived from pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes and revealing significant antioxidant activity. These studies highlight the functional versatility of acetamide derivatives in forming complexes with potential for diverse applications, including their use as antioxidants (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

The versatility of acetamide derivatives extends to the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrating potential insecticidal activity against specific pests. This research showcases the broad utility of acetamide derivatives in synthesizing compounds with potential agricultural applications (Fadda et al., 2017).

Bioactivity and Molecular Docking Studies

Studies have explored the synthesis of novel acetamides and their bioactivity, including antimicrobial and anti-inflammatory properties. For example, novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides were synthesized and evaluated for their inhibition effects on selected bacteria and algae, showcasing the potential medical and environmental applications of these compounds (Yu et al., 2020).

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-17(13-23-12-14-5-2-1-3-6-14)21-11-15-18(20-9-8-19-15)16-7-4-10-24-16/h1-10H,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMIMTYHSBSKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)

![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)

![1-(4-methoxyphenyl)-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2593369.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2593378.png)

![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)